Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Overview
Description
“Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8FNO3 . It is a quinolone derivative with a methyl ester group .
Synthesis Analysis
The synthesis of fluoroquinolones, including “Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate”, involves various structural modifications by incorporating substituents into different positions or by means of annelation . The synthetic approaches to the quinolone system have been discussed in the literature .Molecular Structure Analysis
The molecular structure of “Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate” includes a quinolone skeleton with a fluorine atom at the C-6 position and a methyl ester group .Scientific Research Applications
Antibacterial Agents
- Summary : These compounds are part of the fluoroquinolone class, known for their antibacterial properties .
- Methods : They work by inhibiting bacterial DNA-gyrase, which is essential for bacterial replication .
- Results : Enhanced penetration through cell membranes, leading to a high level of antibacterial activity .
Antiviral Research
- Summary : Some derivatives exhibit antiviral activities, expanding their potential therapeutic use .
- Methods : Structural modifications can enhance their interaction with viral components .
- Results : Potential development of new treatments for viral infections .
Antineoplastic Activity
- Summary : Certain fluoroquinolones show promise in cancer treatment due to their ability to interfere with cell division .
- Methods : They may be used in combination with other chemotherapeutic agents to improve efficacy .
- Results : Some derivatives have shown the capability to exhibit antineoplastic activities .
Metal Complex Formation
- Summary : These compounds can form complexes with metals, which may have various applications .
- Methods : The complexation process involves the interaction of the compound with metal ions .
- Results : The formation of these complexes can lead to materials with unique properties .
CNS Activity
- Summary : Derivatives like L-701,324 have been found to be selective antagonists at the glycine site of the NMDA receptor .
- Methods : These compounds can counteract certain neurological conditions in experimental models .
- Results : They have shown effectiveness in counteracting haloperidol-induced muscle rigidity in rats .
RNA Polymerase Inhibition
- Summary : Some quinolone derivatives are inhibitors of RNA-dependent RNA polymerase, crucial for viral replication .
- Methods : These inhibitors can be used to study viral replication mechanisms or as potential antiviral drugs .
- Results : They have been described as inhibitors of the Hepatitis C virus polymerase enzyme .
Catalysis in Organic Synthesis
- Summary : Quinolone derivatives can act as catalysts or intermediates in organic synthesis reactions .
- Methods : They may participate in catalytic cycles or be used to synthesize other organic compounds .
Development of Diagnostic Agents
- Summary : Fluoroquinolones might be used to develop diagnostic agents due to their fluorescent properties .
- Methods : They could be attached to biomolecules or used in imaging techniques .
Study of Biological Pathways
- Summary : These compounds can be used to study biological pathways, such as DNA replication and repair .
- Methods : They might be used as probes to understand the function of enzymes and other proteins .
Research on Drug Resistance
- Summary : Research on how bacteria develop resistance to fluoroquinolones can lead to better treatment strategies .
- Methods : Studying the genetic mutations and biochemical mechanisms that confer resistance .
Solar Cell Development
- Summary : The photovoltaic properties of quinolone derivatives can be utilized in the development of solar cells .
- Methods : Incorporating these compounds into solar cell materials to enhance light absorption and conversion efficiency .
Chemical Education
properties
IUPAC Name |
methyl 6-fluoro-4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESDSRIEDPEFRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464396 | |
Record name | methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
CAS RN |
19271-19-3 | |
Record name | methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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